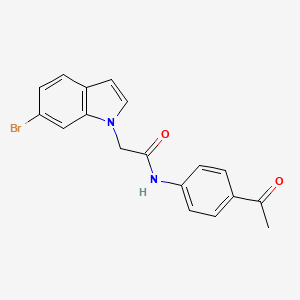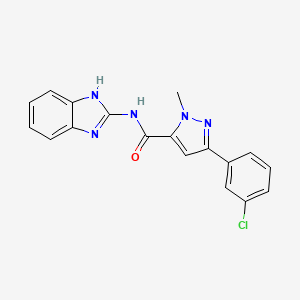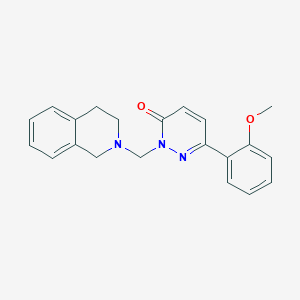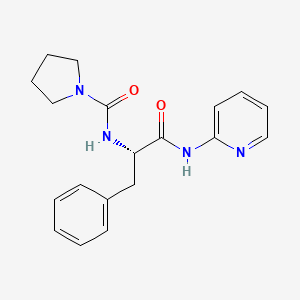
N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound characterized by the presence of an indole ring substituted with a bromine atom and an acetamide group attached to a 4-acetylphenyl moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 6-bromoindole, is synthesized through bromination of indole using bromine in an appropriate solvent such as acetic acid.
Acetylation of Aniline: 4-Acetylaniline is prepared by acetylating aniline with acetic anhydride in the presence of a catalyst like sulfuric acid.
Coupling Reaction: The final compound is obtained by coupling 6-bromoindole with 4-acetylaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the acetyl group to an alcohol or further to an alkane can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine substitution, which may affect its biological activity and reactivity.
N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and biological effects.
N-(4-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide: Bromine substitution at a different position on the indole ring, which can influence its reactivity and interactions.
Uniqueness
N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide is unique due to the specific positioning of the bromine atom on the indole ring, which can significantly impact its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H15BrN2O2 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12(22)13-3-6-16(7-4-13)20-18(23)11-21-9-8-14-2-5-15(19)10-17(14)21/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
JFUFUTSRKBLCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B11001380.png)

![N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B11001390.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B11001392.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11001394.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11001413.png)
![N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11001420.png)
![N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11001430.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11001431.png)
![6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid](/img/structure/B11001443.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11001450.png)


